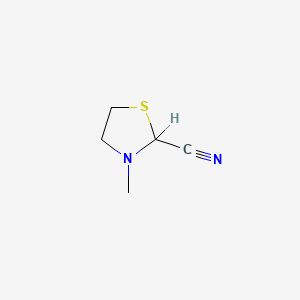
2-Cyano-3-methylthiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-methylthiazolidine is a heterocyclic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-methylthiazolidine typically involves the reaction of 2-cyanoacetamide with 2-bromo-3-methylthiophene under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyanoacetamide attacks the bromo-substituted thiophene, leading to the formation of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the use of cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethylene, and aromatic aldehydes in the presence of a base such as triethylamine. This method offers high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyano-3-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-methylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity
Wirkmechanismus
The mechanism of action of 2-Cyano-3-methylthiazolidine involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiazolidine ring can interact with biological macromolecules. These interactions can modulate enzymatic activity, leading to various biological effects such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its biological activities.
Thiazolidine: Similar to 2-Cyano-3-methylthiazolidine but without the cyano group.
Thiazolidinedione: Known for its use in diabetes treatment.
Uniqueness: this compound is unique due to the presence of both a cyano group and a methyl group on the thiazolidine ring.
Eigenschaften
CAS-Nummer |
74008-00-7 |
|---|---|
Molekularformel |
C5H8N2S |
Molekulargewicht |
128.20 g/mol |
IUPAC-Name |
3-methyl-1,3-thiazolidine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2S/c1-7-2-3-8-5(7)4-6/h5H,2-3H2,1H3 |
InChI-Schlüssel |
HICFRDKHAIAUNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCSC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


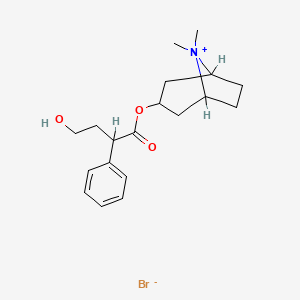

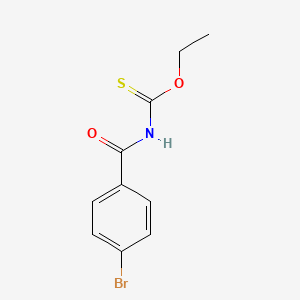
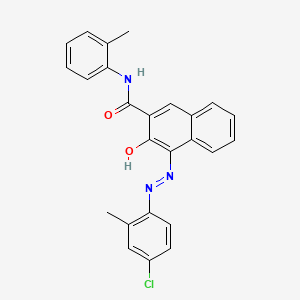
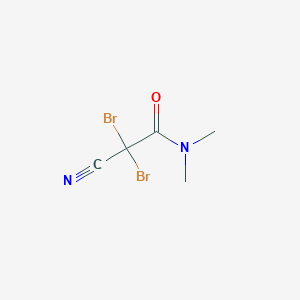
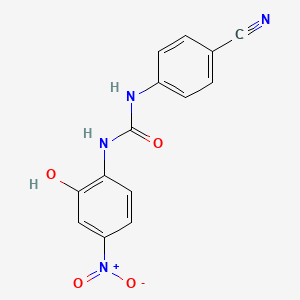
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
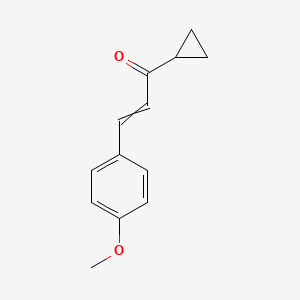
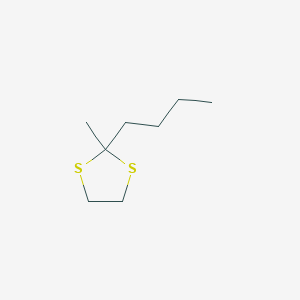
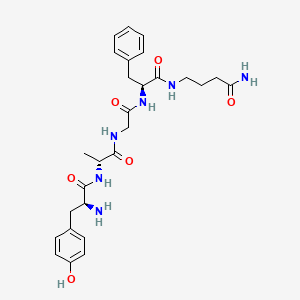

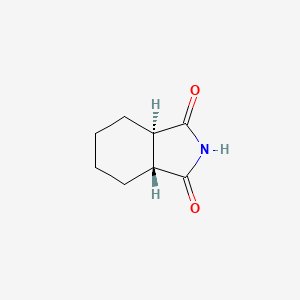
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
